molecular formula C8H11N3O6 B2775845 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid CAS No. 16296-47-2

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

Cat. No.: B2775845
CAS No.: 16296-47-2
M. Wt: 245.191
InChI Key: AGYNWVLHIMMOLB-UHFFFAOYSA-N
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Description

“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is a chemical compound that belongs to the class of pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The “3-aminopropanoic acid” is also known as beta-alanine, an amino acid that is used in the biosynthesis of proteins .

Scientific Research Applications

Supramolecular Synthesis

  • 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used in the synthesis of various organic salts, such as benzamidinidium orotate and benzamidinium isoorotate, which form supramolecular synthons characterized by charge-assisted hydrogen bonds (Portalone, 2010).

Biological Activities and Applications

  • Pyrimidine derivatives synthesized from 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exhibit cytotoxic and antimicrobial activities, making them potential candidates for medicinal applications (Fathalla et al., 2006).

Crystal Structure and Properties

  • Compounds belonging to this chemical group, such as Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show a wide range of biological activities and their crystal packing is stabilized by intermolecular hydrogen bonds (Mohideen et al., 2008).

Coordination Chemistry

  • Lanthanide complexes constructed from 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exhibit diverse structures and properties, which are useful in coordination chemistry (Li et al., 2004).

Hydrogen Bonding and Molecular Interactions

  • The crystal structure of orotic acid monohydrate, a form of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, demonstrates extensive hydrogen bonding interactions, contributing to its stability and potential applications in crystal engineering (Portalone, 2008).

Photoluminescent Properties

  • Cadmium(II) complexes with orotic acid exhibit unique photoluminescent properties, making them relevant in materials science and photonics (Li et al., 2011).

Multifunctional Molecules

  • Synthesis of compounds like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, demonstrates the multifunctionality of these molecules, having potential in various chemical transformations (Cordaro, 2021).

Biochemical Analysis

Biochemical Properties

It is known to be an endogenous metabolite , suggesting that it may interact with various enzymes, proteins, and other biomolecules within the body

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid in laboratory settings . Future studies could investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

No studies have been conducted to date on the dosage effects of this compound in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . It is possible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid involves the condensation of 3-aminopropanoic acid with 2,4-pentanedione followed by cyclization to form the pyrimidine ring. The resulting compound is then oxidized to form the carboxylic acid group.", "Starting Materials": [ "3-aminopropanoic acid", "2,4-pentanedione", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-aminopropanoic acid (1.0 g) and 2,4-pentanedione (1.2 g) in acetic acid (10 mL) and add sodium acetate (1.5 g).", "Step 2: Heat the mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the mixture to room temperature and add water (10 mL).", "Step 4: Extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in ethanol (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w).", "Step 8: Heat the mixture at 60°C for 2 hours with stirring.", "Step 9: Cool the mixture to room temperature and filter the resulting solid.", "Step 10: Wash the solid with water and dry under vacuum to obtain the final product, 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid." ] }

CAS No.

16296-47-2

Molecular Formula

C8H11N3O6

Molecular Weight

245.191

IUPAC Name

3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)

InChI Key

AGYNWVLHIMMOLB-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O

solubility

not available

Origin of Product

United States

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